1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
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Overview
Description
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a pyridine ring fused with a thiadiazine ring, which is further substituted with a carboxylic acid group and a 4,4-dioxide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to interact with various target receptors, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been reported to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . This inhibition can affect various pathogenic microorganisms that rely on urease for survival .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , and some have shown potent cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF), followed by heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine core but differ in the presence of a triazole ring.
1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring instead of a thiadiazine ring and exhibit different chemical properties.
Uniqueness
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a pyridine ring fused with a thiadiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-4-6-10(7-5-9)17-12-11(3-2-8-15-12)22(20,21)13(16-17)14(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXGVCKCIYBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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